molecular formula C22H20N2O4S B2386403 (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-83-1

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2386403
M. Wt: 408.47
InChI Key: FQOQQVJUAZLHIS-GHVJWSGMSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, which include “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide”, has been achieved by reacting 2-aminobenzothiazole and substituted 2- (1-methyl-1H-indole-3-carbonyl)-3,3-bis (methylthio)acrylonitrile in the presence of a catalytic amount of sodium hydride in THF .


Molecular Structure Analysis

The molecular structure of “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” can be analyzed using various techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .


Chemical Reactions Analysis

Thiazole, a key component of “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide”, is a versatile entity in chemical reactions. It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

  • Anti-Inflammatory Properties

    • Field : Medicinal Chemistry
    • Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
    • Methods : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
    • Results : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition and excellent COX-2 SI values .
  • Fluorogenic Probes for Monitoring Microbiological Objects

    • Field : Biochemistry
    • Application : The development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .
    • Methods : The synthetic strategy for the direct preparation of chemically pure styryl dye (E)-3-heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is described .
    • Results : The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring leads to an improvement in the photophysical properties of the dye .
  • Antioxidant Activities
    • Field : Medicinal Chemistry
    • Application : Compounds similar to the one you mentioned have been synthesized and tested for their antioxidant activities .
    • Methods : The structures of all synthesized compounds were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .
    • Results : The antioxidant activities of the newly synthesized compounds were performed by the total antioxidant, free radical scavenging, and metal chelating activity tests .
  • Antibacterial Activities
    • Field : Medicinal Chemistry
    • Application : Compounds similar to the one you mentioned have been synthesized and tested for their antibacterial activities .
    • Methods : The structures of all synthesized compounds were confirmed by using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .
    • Results : The antibacterial activities of newly synthesized compounds were performed by the total antioxidant, free radical scavenging, and metal chelating activity tests .

Future Directions

Thiazole derivatives, including “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide”, have potential therapeutic applications. Medicinal chemists are focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions . Future research may focus on further understanding the biological activities of these compounds and translating these findings into new drugs .

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-24-16-10-9-13-7-5-6-8-15(13)20(16)29-22(24)23-21(25)14-11-17(26-2)19(28-4)18(12-14)27-3/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOQQVJUAZLHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

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